molecular formula C28H34N2O6 B2650830 N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE CAS No. 714260-85-2

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE

Cat. No.: B2650830
CAS No.: 714260-85-2
M. Wt: 494.588
InChI Key: WHAMBKMOKFPCIX-UHFFFAOYSA-N
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Description

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its adamantane core structure and two 3,4-dimethoxyphenyl groups attached to the nitrogen atoms

Properties

IUPAC Name

1-N,3-N-bis(3,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-33-21-7-5-19(10-23(21)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-20-6-8-22(34-2)24(11-20)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAMBKMOKFPCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC(=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound’s structural features may allow it to interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-aminophenyl)adamantane (ADMDA)
  • 1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA)
  • 1,3-Bis(fluoro-aminophenyl)adamantane (FADMDA)

Uniqueness

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is unique due to the presence of the 3,4-dimethoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, differentiating it from other adamantane derivatives .

Biological Activity

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a synthetic compound that belongs to the adamantane family, known for its unique cage-like structure. This compound features two 3,4-dimethoxyphenyl groups linked to the adamantane core via amide bonds at the 1 and 3 positions. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The rigid adamantane core may facilitate binding to these targets, while the methoxyphenyl groups could enhance the compound's affinity and specificity.

Antiviral Properties

Research indicates that adamantane derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been explored for their effectiveness against influenza viruses. The mechanism often involves inhibition of viral uncoating, which is critical for viral replication.

Anticancer Activity

Studies have shown that adamantane derivatives can possess anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Study 1: Antiviral Efficacy

In a study conducted on a series of adamantane derivatives, it was found that compounds with similar structural motifs exhibited significant antiviral activity against strains of influenza A. The study highlighted that modifications in the phenyl substituents could enhance antiviral potency.

Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of adamantane derivatives. This compound was tested in vitro against several cancer cell lines. Results indicated that the compound induced cell cycle arrest and apoptosis in human breast cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,3-DimethyladamantaneStructureModerate antiviral activity
N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDEStructureSignificant antiviral and anticancer activity
1-(4-Methoxyphenyl)-adamantaneStructureLimited biological activity

Q & A

Basic: What synthetic methodologies are recommended for preparing N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE?

Answer:
The synthesis of this adamantane dicarboxamide derivative typically involves coupling adamantane-1,3-dicarboxylic acid (or its activated derivatives, e.g., acid chlorides) with 3,4-dimethoxyaniline. A common approach uses carbodiimides (e.g., EDC or DCC) as coupling agents in anhydrous solvents like dichloromethane or DMF. For example:

  • Step 1: Activate the dicarboxylic acid using thionyl chloride to form the diacid chloride.
  • Step 2: React with 3,4-dimethoxyaniline in the presence of a base (e.g., triethylamine) to form the bis-amide.
  • Key validation: Monitor reaction progress via TLC or HPLC, and purify using column chromatography .

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